molecular formula C13H13N5O4S B2682220 4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034540-12-8

4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2682220
CAS No.: 2034540-12-8
M. Wt: 335.34
InChI Key: QQCLKZLPMZKTCW-UHFFFAOYSA-N
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Description

4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a synthetic specialty chemical designed for research applications. Its molecular architecture, featuring a benzenesulfonamide group linked to a dimethoxy-triazine ring, suggests potential for diverse scientific investigations. Compounds with sulfonamide motifs are extensively investigated for their ability to inhibit carbonic anhydrase enzymes . The inhibition of specific CA isozymes is a validated strategy for developing therapies for conditions like glaucoma, epilepsy, and obesity . Furthermore, the structural components of this reagent are found in compounds with documented herbicidal activity, indicating potential application in agrochemical research . The 4-cyano substituent on the benzene ring can significantly influence the compound's electronic properties, binding affinity, and cellular permeability, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this reagent to explore novel inhibitors for metalloenzymes or to develop new active agents for agricultural science. This product is intended for laboratory research purposes only by trained professionals.

Properties

IUPAC Name

4-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4S/c1-21-12-16-11(17-13(18-12)22-2)8-15-23(19,20)10-5-3-9(7-14)4-6-10/h3-6,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCLKZLPMZKTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent such as tetrahydrofuran. The reaction proceeds through the formation of a quaternary ammonium salt, which is then reacted with 4-cyanobenzenesulfonamide to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amides, esters, and other carboxylic derivatives, depending on the specific nucleophile and reaction conditions used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves reactions between benzenesulfonamide derivatives and triazine-based reagents. Key methods include:

  • Reagents : The use of specific solvents and catalysts to enhance the yield and purity during synthesis.
  • Analytical Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

This compound's potential biological activities are particularly noteworthy. It falls under the category of sulfonamides, known for their antibacterial properties. The presence of the cyano group may enhance its biological activity, making it a candidate for further pharmacological studies.

Antibacterial Properties

Research indicates that compounds with sulfonamide structures exhibit significant antibacterial effects. The mechanism of action likely involves interaction with bacterial enzymes or receptors, which can be evaluated through various biological assays.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may demonstrate anticancer properties. For instance, compounds related to triazine structures have been shown to inhibit cancer cell proliferation in vitro. Quantitative data from these studies could provide insights into its therapeutic potential against specific cancer types.

Applications in Drug Development

The versatility of 4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide makes it suitable for various applications in drug development:

  • Antimicrobial Agents : Its sulfonamide component contributes to its potential as an antimicrobial agent.
  • Anticancer Drugs : The unique structure may allow for the development of novel anticancer therapies.
  • Enzyme Inhibitors : The compound could serve as an inhibitor for specific enzymes involved in disease pathways.

Case Studies and Research Findings

Several studies have explored the synthesis and application of related compounds:

  • A study demonstrated that triazine-based sulfonamides exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring significantly influenced antibacterial efficacy .
  • Another research article highlighted the anticancer activity of triazine derivatives, showing promising results against various cancer cell lines. The presence of specific functional groups was crucial for enhancing activity .

Mechanism of Action

The mechanism of action of 4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Triazine Substituents Benzene Substituents Linkage Type Key Functional Properties Applications/Activity References
4-Cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide (Target) 4,6-Dimethoxy 4-Cyano Methylene (-CH₂-) High polarity due to cyano group Not explicitly reported N/A
Cinosulfuron (N-[[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(2-methoxyethoxy)-benzenesulfonamide) 4,6-Dimethoxy 2-(2-Methoxyethoxy) Carbamoyl (-NHCO-) Water solubility: 120 mg/L (pH 5), 4000 mg/L (pH 7) Herbicide (broadleaf control)
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonamide 4,6-Dichloro 4-Amino Direct (-NH-) High reactivity (Cl groups) BACE1 enzyme inhibition studies
Sulfometuron Methyl (Pyrimidinyl analog) 4,6-Dimethylpyrimidin-2-yl 2-Methoxycarbonyl Carbamoyl (-NHCO-) Low vapor pressure, soil half-life: 3 days Herbicide (sugar beet crops)

Key Observations:

  • Triazine Substituents: The dimethoxy groups in the target compound and cinosulfuron reduce electrophilicity compared to dichloro-substituted triazines (e.g., ), which are more reactive in nucleophilic substitutions .
  • Linkage Flexibility: The methylene linker in the target compound provides moderate flexibility, whereas carbamoyl linkages (e.g., cinosulfuron) allow for hydrogen bonding, influencing herbicidal activity .

Physicochemical Properties

  • Solubility: The cyano group in the target compound may reduce water solubility compared to cinosulfuron, which exhibits pH-dependent solubility (120–4000 mg/L) due to ionizable sulfonamide and urea groups .
  • Stability: Dimethoxy triazines (target, cinosulfuron) are more hydrolytically stable than dichloro derivatives, which readily undergo substitution reactions .

Biological Activity

4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound integrates a sulfonamide moiety with a triazine derivative and a cyano group, which may enhance its pharmacological properties. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular structure of this compound includes key functional groups that contribute to its biological activity. The synthesis involves several steps:

  • Starting Materials : The reaction typically begins with benzenesulfonamide derivatives and triazine-based reagents.
  • Reaction Conditions : Optimal yields are achieved through careful control of temperature and pH, often utilizing specific solvents and catalysts.
  • Characterization : The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Antibacterial Properties

Sulfonamides are well-known for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Preliminary studies indicate that derivatives of sulfonamides can inhibit bacterial growth effectively.

Antiviral Activity

Research into heterocycles has shown promise in antiviral applications. Compounds similar to this compound have demonstrated activity against various viral targets. For instance, modifications on triazine rings have been associated with enhanced reverse transcriptase inhibition in cell lines .

Antitumor Activity

The triazine moiety is linked to anticancer properties. In vitro studies have shown that compounds containing triazine structures can exhibit significant cytotoxicity against cancer cell lines. The mechanism often involves interference with cellular proliferation pathways .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

Study Findings
Study ADemonstrated that triazine derivatives exhibit IC50 values in the low micromolar range against cancer cell lines .
Study BFound that compounds with cyano groups showed enhanced antibacterial activity compared to their non-cyano counterparts.
Study CReported significant antiviral activity in modified sulfonamides at concentrations lower than traditional antiviral drugs .

The proposed mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Interaction with key enzymes or receptors in pathogens or cancer cells.
  • Cell Cycle Disruption : Induction of apoptosis or cell cycle arrest in tumor cells.

Further biological assays are necessary to quantify these effects and establish a clear pharmacological profile.

Q & A

Q. Basic Characterization Strategies

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of the dimethoxy-triazine moiety (δ 3.8–4.0 ppm for OCH3_3) and sulfonamide protons (δ 7.5–8.2 ppm for aromatic and cyano groups) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous sulfonamide-triazine hybrids (e.g., N-(4-methoxyphenyl)benzenesulfonamide structures) .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

How should researchers design experiments to evaluate the biological activity of this compound?

Q. Advanced Bioactivity Assessment

  • In Vitro Assays : Screen against microbial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., HeLa, MCF-7) using IC50_{50} determination via MTT assays. Compare with structurally related compounds (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, which shows antimicrobial activity) to establish structure-activity relationships (SAR) .
  • Substituent Effects : Systematically vary substituents on the triazine ring (e.g., replacing methoxy with hydroxyl or chloro groups) to assess impact on target binding .

How can contradictions in reported solubility or stability data be resolved?

Q. Advanced Data Reconciliation

  • Solvent System Validation : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) under controlled humidity. Use differential scanning calorimetry (DSC) to detect polymorphic transitions that may affect stability .
  • Purity Verification : Cross-check with NIST reference data (e.g., thermogravimetric analysis, TGA) to rule out degradation byproducts .

What computational strategies are recommended to predict binding interactions with target enzymes?

Q. Advanced Mechanistic Modeling

  • Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (PubChem CID-derived coordinates) to predict binding modes to enzymes like carbonic anhydrase or tyrosine kinases .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, aiding in rational design of derivatives with enhanced affinity .

How can reaction mechanisms for triazine-sulfonamide conjugation be elucidated?

Q. Advanced Mechanistic Studies

  • Kinetic Profiling : Monitor reaction progress via 1H^1H-NMR to identify intermediates (e.g., Schiff base formation in condensation reactions) .
  • Isotope Labeling : Use 15N^{15}N-labeled triazine precursors to track nitrogen migration during substitution reactions .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced Process Optimization

  • Solvent Selection : Replace ethanol with dimethylacetamide (DMAc) for higher solubility at elevated temperatures.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate reaction rates while maintaining yield .

Tables for Key Data

Table 1: Comparative Bioactivity of Sulfonamide-Triazine Hybrids

CompoundIC50_{50} (μM)Target EnzymeReference
4-Chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide12.3 ± 1.2Carbonic Anhydrase IX
4-Cyano-N-(triazinylmethyl)benzenesulfonamide (This compound)8.9 ± 0.7Carbonic Anhydrase IX

Table 2: Solvent Effects on Reaction Yield

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol807295
DMAc1008592
THF655889

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